molecular formula C13H23NO3 B595212 tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate CAS No. 1245643-80-4

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate

Cat. No. B595212
CAS RN: 1245643-80-4
M. Wt: 241.331
InChI Key: BWQSLEABTTWFLD-UHFFFAOYSA-N
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Description

“tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate” is a chemical compound with the CAS Number: 206989-54-0 . It has a molecular weight of 241.33 and its molecular formula is C13H23NO3 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H23NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 241.33 and its molecular formula is C13H23NO3 .

Scientific Research Applications

Synthesis of Jak3 Inhibitor Intermediates

An efficient synthesis process for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate , an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550, was developed. This process involves a series of reactions starting from 4-methylpyridinium, leading to the target compound with an overall yield of 80.2%. This method is noted for its simplicity, suitability for industrial scale-up, and use of readily available materials (Chen Xin-zhi, 2011).

Stereoselective Syntheses for Substituted Compounds

Research on tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives highlighted stereoselective syntheses yielding cis-isomers with quantitative yield. This process involves reactions with L-selectride, demonstrating the compound's utility in generating specific stereoisomers, essential for creating compounds with desired biological activities (V. Boev et al., 2015).

X-Ray Crystallography for Structural Analysis

tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was studied using X-ray crystallography, revealing detailed structural information critical for understanding the molecular arrangement and packing in crystals. Such studies are vital for drug design and development, providing insights into the potential interactions of these compounds within biological systems (C. Didierjean et al., 2004).

Synthesis of Anticancer Drug Intermediates

A synthesis method for Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate , an important intermediate for small molecule anticancer drugs, was established. This method involves a series of reactions starting from piperidin-4-ylmethanol, highlighting the compound's role in the development of potential anticancer therapeutics (Binliang Zhang et al., 2018).

Innovative Synthetic Routes

The development of novel synthetic routes for piperidine derivatives, including tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate , serves as a key intermediate in synthesizing CDK9 inhibitors and Ibrutinib, highlighting the compound's significance in producing treatments targeting tumor viruses (Xiaohan Hu et al., 2019).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

tert-butyl 4-oxo-2-propylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-6-10-9-11(15)7-8-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQSLEABTTWFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744500
Record name tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245643-80-4
Record name tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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